

# Spectroscopic Profile of 3-Bromo-5-isoxazolecarboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	3-Bromo-5-isoxazolecarboxaldehyde
Cat. No.:	B112315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Bromo-5-isoxazolecarboxaldehyde**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The structural integrity and purity of **3-Bromo-5-isoxazolecarboxaldehyde** can be ascertained through a combination of spectroscopic techniques. The key data points from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Bromo-5-isoxazolecarboxaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.98	s	1H	-CHO
7.50	s	1H	H-4

Solvent:  $\text{CDCl}_3$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Bromo-5-isoxazolecarboxaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
182.5	C=O (aldehyde)
160.1	C-5
135.8	C-3
112.2	C-4

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic absorption bands for **3-Bromo-5-isoxazolecarboxaldehyde** are presented below.

Table 3: FT-IR Spectroscopic Data for **3-Bromo-5-isoxazolecarboxaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1710	Strong	C=O stretch (aldehyde)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1580	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C=C stretch (isoxazole ring)
~1100	Strong	C-O stretch (isoxazole ring)
~750	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **3-Bromo-5-isoxazolecarboxaldehyde**

m/z	Interpretation
175/177	[M] <sup>+</sup> (Molecular ion peak, showing isotopic pattern for Bromine)
174/176	[M-H] <sup>+</sup>
146/148	[M-CHO] <sup>+</sup>
95	[M-Br] <sup>+</sup>

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

## Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-5-isoxazolecarboxaldehyde** (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ , 0.5-0.7 mL), and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

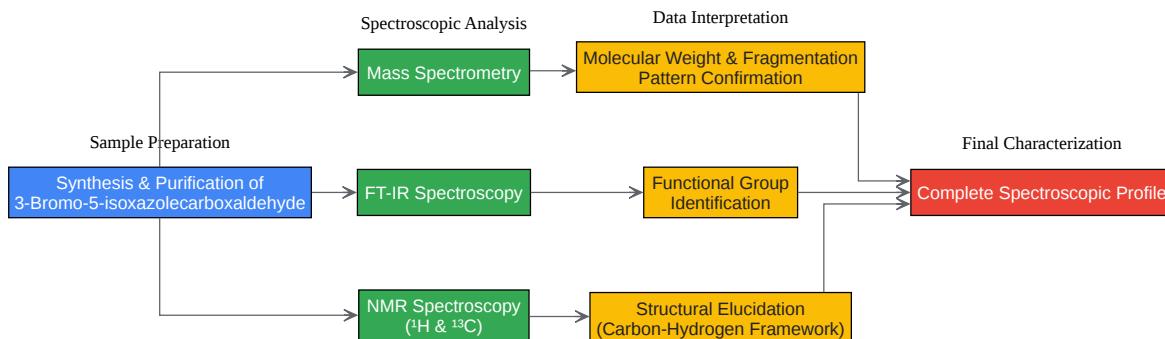
The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, commonly with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The compound is ionized, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ). The characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. One source reported mass spectrometry results as MS  $m/z$  194.00 ( $\text{M} + \text{H}_2\text{O}$ ) and 195.97 ( $\text{M}+2$ ), suggesting a potential hydrate or adduct formation under certain conditions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-Bromo-5-isoxazolecarboxaldehyde**.

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Caption: Workflow for the spectroscopic characterization of **3-Bromo-5-isoxazolecarboxaldehyde**.

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